molecular formula C8H16N2O4 B13996785 1,6-Hexanediol dicarbamate CAS No. 40777-33-1

1,6-Hexanediol dicarbamate

Cat. No.: B13996785
CAS No.: 40777-33-1
M. Wt: 204.22 g/mol
InChI Key: JNWPFPFXZSAHGD-UHFFFAOYSA-N
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Description

1,6-Hexanediol dicarbamate is an organic compound with the molecular formula C8H16N2O4. It is a derivative of 1,6-hexanediol, where the hydroxyl groups are replaced by carbamate groups. This compound is of significant interest due to its applications in various fields, including polymer chemistry, materials science, and industrial processes.

Preparation Methods

1,6-Hexanediol dicarbamate can be synthesized through several methods. One common approach involves the methoxycarbonylation of 1,6-hexanediamine with dimethyl carbonate. This reaction is typically catalyzed by heteropoly acids or other suitable catalysts . The reaction conditions often include moderate temperatures and pressures to achieve high yields and selectivity.

Another method involves the direct reaction of 1,6-hexanediamine with urea and alcohols, such as methanol or ethanol, in the presence of a catalyst like zinc-incorporated berlinite . This one-pot synthesis is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

1,6-Hexanediol dicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate groups back to amines.

    Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.

    Esterification: The hydroxyl groups in the parent compound, 1,6-hexanediol, can undergo esterification to form esters.

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminium hydride, and various acids and bases for substitution and esterification reactions .

Mechanism of Action

The mechanism of action of 1,6-hexanediol dicarbamate involves its interaction with various molecular targets. In polymer chemistry, the compound acts as a chain extender, reacting with diisocyanates to form polyurethanes. This reaction enhances the mechanical strength and hydrolytic stability of the resulting polymers .

In biological systems, 1,6-hexanediol disrupts weak hydrophobic interactions between proteins and nucleic acids, leading to the dissolution of biomolecular condensates. This property is exploited to study the dynamics of chromatin organization and other cellular processes .

Comparison with Similar Compounds

1,6-Hexanediol dicarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual functionality, combining the properties of both diols and carbamates, making it a versatile compound for various applications.

Properties

CAS No.

40777-33-1

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

6-carbamoyloxyhexyl carbamate

InChI

InChI=1S/C8H16N2O4/c9-7(11)13-5-3-1-2-4-6-14-8(10)12/h1-6H2,(H2,9,11)(H2,10,12)

InChI Key

JNWPFPFXZSAHGD-UHFFFAOYSA-N

Canonical SMILES

C(CCCOC(=O)N)CCOC(=O)N

Origin of Product

United States

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